Phlebiakauranol aldehyde
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Overview
Description
Phlebiakauranol aldehyde is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound belongs to the class of kaurane diterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phlebiakauranol aldehyde typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, oxidation, and reduction steps to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Phlebiakauranol aldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Phlebiakauranol aldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phlebiakauranol aldehyde involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Phlebiakauranol aldehyde can be compared with other similar compounds, such as:
Kauran-18-oic acid deriv.: Another kaurane diterpenoid with similar biological activities.
Kaur-16-en-18-oic acid deriv.:
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
57743-92-7 |
---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.45 |
IUPAC Name |
(1S,4R,9R,10S,12R,13R,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde |
InChI |
InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
YRNWJHCNUMMHJM-DZMXAUPWSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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